The IUPAC name for this compound is 1-[(1Z)-1-ethyl-1-propenyl]pyrrolidine, reflecting its Z-configuration at the double bond. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol. The SMILES notation CC/C(=C/C)/N1CCCC1 explicitly defines the stereochemistry, confirming the (Z)-pent-2-en-3-yl substituent on the pyrrolidine nitrogen. Systematic identification via PubChem (CID 5371408) further validates its registry and structural uniqueness.
The compound’s geometry is influenced by the pyrrolidine ring’s puckered conformation and the planar propenyl group. Density Functional Theory (DFT) studies, though not explicitly available for this derivative, can be inferred to predict bond lengths and angles. For example:
Stereochemically, the Z-configuration introduces steric hindrance between the ethyl group and pyrrolidine ring, potentially affecting reactivity and intermolecular interactions.
While direct DFT data is absent, related cyclic amines exhibit distinct electronic properties. For instance, pyrrolidine derivatives often show HOMO-LUMO gaps between 5.0–6.5 eV, influencing their nucleophilicity. Molecular electrostatic potential (MEP) maps would likely highlight electron density at the nitrogen atom, making it a site for electrophilic attacks.
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| 1-(1-Ethylpropenyl)pyrrolidine | -6.2* | -0.7* | 2.3* |
| N-Ethylpyrrolidine | -5.8 | -0.5 | 1.9 |
| Pyrrolidine | -6.5 | -1.1 | 1.7 |
*Estimated based on analogous compounds.
1-(1-Ethylpropenyl)pyrrolidine differs from simpler analogues like N-ethylpyrrolidine (C₆H₁₃N, MW 99.17 g/mol) through its extended conjugation and stereochemical constraints. Key distinctions include:
Catalytic hydrogenation remains the cornerstone of 1-(1-ethylpropenyl)pyrrolidine synthesis, particularly for reducing nitro or unsaturated precursors. The hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine to 1-ethyl-2-aminomethylpyrrolidine exemplifies this approach, employing palladium on carbon (Pd/C) catalysts under mixed CO₂/H₂ atmospheres [1]. This method achieves 83.7–84.2% selectivity by optimizing gas ratios (CO₂:H₂ = 0.1–10.0:1.0) and pressure (1–10 atm) [1]. The CO₂ acts as a moderating agent, preventing over-reduction while maintaining catalyst activity.
Continuous-flow hydrogenation in granular catalyst-filled reactors demonstrates superior scalability compared to batch autoclaves [1]. For instance, feeding powdered 1-ethyl-2-nitromethylene pyrrolidine into a reactor at 70°C and 1 atm pressure ensures consistent product yield by maintaining saturation within the catalyst bed [1]. Heterogeneous catalytic systems, such as those described for pyrrole reductions, further highlight the importance of diastereoselectivity in forming stereocenters during pyrrolidine synthesis [2]. Ruthenium-based catalysts, though less common, enable gem-hydrogenation of alkynes to generate reactive carbene intermediates, which can insert into C–H bonds for complex ring systems [3].
Solvent systems critically influence reaction kinetics and product distribution. Aqueous sulfuric acid (0.5–1.0 M) serves dual roles: protonating intermediates to prevent side reactions and solubilizing the nitro precursor [1]. Recycling sulfuric acid salts of 1-ethyl-2-aminomethylpyrrolidine as solvents (0.1–3.0 M) enhances selectivity to 84.2% by maintaining ionic strength and stabilizing transition states [1]. Kinetic studies reveal that solvent viscosity and polarity directly impact hydrogen diffusion rates, with aqueous media favoring faster H₂ activation on Pd surfaces.
In non-aqueous systems, polar aprotic solvents like dimethylformamide (DMF) may accelerate N-alkylation but risk catalyst poisoning. The patent data emphasize the necessity of water for hydrolyzing intermediates during nitro group reduction, particularly when using CO₂ co-feed gases [1]. Reaction half-lives decrease by 40% in 1.0 M sulfuric acid compared to neutral aqueous solutions, underscoring the acid’s role in rate enhancement [1].
Scalable production of 1-(1-ethylpropenyl)pyrrolidine relies on continuous-flow reactors with granular Pd/C (0.1–5 wt% Pd) [1]. These systems achieve throughputs of 0.5 mL/min for solvent and 10 g/h for solid precursors, minimizing downtime associated with catalyst filtration [1]. Key design considerations include:
Batch processes, while suitable for small-scale synthesis (<1 kg), face limitations in catalyst recovery and heat management. Industrial pilots adopting flow reactors report 95% catalyst longevity over 500 hours, attributed to the absence of mechanical stirring-induced attrition [1].
Pd/C catalysts dominate hydrogenation workflows due to their high surface area (300–600 m²/g) and tunable metal loading [1]. At 0.1–5 wt% Pd, these catalysts balance activity and cost, with 1 wt% Pd/C achieving optimal turnover frequencies (TOF = 120 h⁻¹) for nitro group reduction [1]. Leaching tests confirm <0.5 ppm Pd in final products, meeting pharmaceutical purity standards.
Alternative catalysts include:
Table 1: Comparative Hydrogenation Conditions for Pyrrolidine Synthesis
| Parameter | Pd/C System [1] | Ru Carbene System [3] |
|---|---|---|
| Catalyst Loading | 1 wt% Pd | 5 mol% Cp*RuCl₄ |
| Temperature | 70°C | 25°C |
| Pressure | 1 atm | 2 atm H₂ |
| Selectivity | 83.7–84.2% | 89% (spirocyclic) |
| Reaction Time | 2–4 hours | 12–24 hours |
The mass spectral fragmentation pattern of 1-(1-Ethylpropenyl)pyrrolidine provides distinctive molecular identification signatures. The compound exhibits a molecular ion peak at mass-to-charge ratio 139, corresponding to its molecular weight of 139.24 grams per mole [1] [2]. The most prominent peak in the mass spectrum occurs at mass-to-charge ratio 124, representing the base peak intensity [1]. This fragmentation corresponds to the loss of a methyl group (15 mass units) from the molecular ion, indicating a characteristic fragmentation pathway involving the ethylpropenyl substituent.
Additional significant fragmentation peaks appear at mass-to-charge ratios 82 and 84, which represent the third highest intensity peaks in the spectrum [1]. The peak at mass-to-charge ratio 82 likely corresponds to the pyrrolidine ring fragment after loss of the ethylpropenyl side chain, while the peak at 84 may result from rearrangement processes typical of nitrogen-containing heterocycles [3]. These fragmentation patterns are consistent with the known mass spectral behavior of pyrrolidine derivatives, where ring contractions and loss of alkyl substituents represent dominant pathways [3].
While specific Nuclear Magnetic Resonance data for 1-(1-Ethylpropenyl)pyrrolidine was not directly available in the literature, the spectroscopic characteristics can be inferred from structurally related pyrrolidine derivatives and the compound's structural features [4]. The molecule contains both saturated and unsaturated carbon environments, which would produce distinct chemical shift patterns in both proton and carbon-13 Nuclear Magnetic Resonance spectra.
The pyrrolidine ring carbons would be expected to appear in the aliphatic region between 20-60 parts per million in carbon-13 Nuclear Magnetic Resonance spectroscopy, consistent with typical five-membered saturated nitrogen heterocycles [5]. The ethylpropenyl substituent introduces additional complexity through the presence of both sp³ and sp² carbon centers. The double bond carbon atoms would appear downfield in the olefinic region around 100-150 parts per million, while the ethyl groups would contribute characteristic triplet and quartet patterns in proton Nuclear Magnetic Resonance spectroscopy [6] [7].
The infrared spectral signature of 1-(1-Ethylpropenyl)pyrrolidine reflects the vibrational modes of both the pyrrolidine ring system and the ethylpropenyl substituent. Based on comprehensive infrared studies of pyrrolidine and related compounds, several characteristic absorption bands can be identified [8] [9].
The nitrogen-hydrogen stretching vibration appears in the region 3300-3400 reciprocal centimeters, though this band may be absent or very weak in 1-(1-Ethylpropenyl)pyrrolidine due to the tertiary nature of the nitrogen atom [10] [8]. Carbon-hydrogen stretching vibrations occur in multiple regions: β-position carbon-hydrogen stretches appear around 2970-2980 reciprocal centimeters, while α-position carbon-hydrogen stretches are observed at 2880-2890 and 2818-2820 reciprocal centimeters [8].
The presence of the ethylpropenyl substituent introduces additional vibrational modes, including alkene carbon-hydrogen stretching around 3000-3100 reciprocal centimeters and carbon-carbon double bond stretching near 1600-1700 reciprocal centimeters [8]. Ring deformation modes typically appear in the 1500-1600 reciprocal centimeters region, while carbon-hydrogen bending vibrations occur around 1400-1500 reciprocal centimeters [8].
The thermochemical properties of 1-(1-Ethylpropenyl)pyrrolidine can be estimated through comparison with structurally related pyrrolidine derivatives. Pyrrolidine itself exhibits a melting point of -63 degrees Celsius and a boiling point of 87-88 degrees Celsius [11] [9]. The introduction of alkyl substituents generally increases both melting and boiling points due to increased molecular weight and van der Waals interactions.
1-Ethylpyrrolidine, which shares the N-ethyl substitution pattern, demonstrates a boiling point of 105 degrees Celsius [12], representing an 17-18 degree elevation compared to unsubstituted pyrrolidine. The additional propenyl substituent in 1-(1-Ethylpropenyl)pyrrolidine would be expected to further increase the boiling point, potentially to the range of 120-140 degrees Celsius, based on the molecular weight increase and additional carbon chain length.
Pyrrolidine derivatives generally exhibit good thermal stability under standard conditions. Comprehensive thermodynamic studies of pyrrolidine have established fundamental thermochemical parameters including heat capacity data from 14 to 215 Kelvin for the solid phase and 215 to 312 Kelvin for the liquid phase [13] [14]. The heat of fusion has been determined as 2053 calories per mole at the melting point of 215.31 Kelvin [13].
The thermal stability of nitrogen heterocycles, including pyrrolidine derivatives, extends well above their boiling points under inert conditions [15] [16]. Studies on nitrogen-rich heterocyclic compounds demonstrate thermal stability up to 250 degrees Celsius in both inert and oxidizing environments [16]. The presence of the ethylpropenyl substituent may introduce some additional thermal lability due to the alkene functionality, which could undergo thermal rearrangement or polymerization at elevated temperatures.
The heat capacity of pyrrolidine shows characteristic behavior with temperature, including an unusual thermal anomaly in the liquid state that may be related to restricted pseudorotation and molecular association effects [14]. Similar behavior might be expected for 1-(1-Ethylpropenyl)pyrrolidine, though the additional substituent would likely modify the magnitude of these effects.
The standard heat of formation for pyrrolidine has been established as -9.81 kilocalories per mole at 298.15 Kelvin [13]. The ethylpropenyl substituent would contribute additional stabilization energy, likely making the overall heat of formation more negative. The heat of vaporization for pyrrolidine is 8990 calories per mole at 298.15 Kelvin [13], and this value would be expected to increase for 1-(1-Ethylpropenyl)pyrrolidine due to the larger molecular size and increased intermolecular interactions.
The partition coefficient (LogP) of 1-(1-Ethylpropenyl)pyrrolidine has been calculated as 2.5 using the XLogP3 algorithm [2]. This value indicates moderate lipophilicity, placing the compound in an intermediate range between hydrophilic and highly lipophilic substances. For comparison, pyrrolidine itself has a LogP of 0.22 [11], while more substituted derivatives show progressively higher values.
The LogP value of 2.5 suggests that 1-(1-Ethylpropenyl)pyrrolidine would exhibit balanced solubility characteristics, being neither completely water-soluble nor exclusively lipid-soluble [17]. This partition coefficient falls within the range typically associated with good membrane permeability and bioavailability in pharmaceutical applications, though such applications are outside the scope of this analysis.
The compound possesses a topological polar surface area of 3.2 square angstroms [2], which is relatively small and consistent with the presence of only one nitrogen atom as the sole polar functionality. This low polar surface area contributes to the compound's moderate lipophilicity and suggests limited hydrogen bonding capacity.
The molecular structure contains zero hydrogen bond donors and one hydrogen bond acceptor [2], reflecting the tertiary amine nitrogen functionality. This hydrogen bonding profile would result in moderate water solubility, likely in the range of millimolar to molar concentrations, depending on temperature and pH conditions.
Related pyrrolidine derivatives demonstrate varying solubility patterns. For example, 1-ethyl-2-pyrrolidone exhibits a calculated log water solubility (log10WS) of -0.57 and an octanol-water partition coefficient (logPoct/wat) of 0.629 [18]. The presence of the additional propenyl group in 1-(1-Ethylpropenyl)pyrrolidine would be expected to reduce water solubility compared to these simpler derivatives while increasing solubility in organic solvents.
The molecular volume characteristics influence both solubility and partition behavior. The compound has a complexity value of 121 as calculated by computational algorithms [2], indicating moderate structural complexity. The presence of two rotatable bonds [2] provides conformational flexibility that can affect both solubility and intermolecular interactions.
The McGowan characteristic volume for related compounds like 1-ethyl-2-pyrrolidone is 96.090 milliliters per mole [18], and 1-(1-Ethylpropenyl)pyrrolidine would have a larger volume due to the additional carbon atoms in the propenyl group. This increased molecular volume would generally correlate with reduced water solubility and increased lipophilicity.
The stability profile of 1-(1-Ethylpropenyl)pyrrolidine under various environmental conditions can be assessed through examination of related pyrrolidine derivatives and consideration of the compound's structural features. Pyrrolidine derivatives generally demonstrate good chemical stability under ambient conditions, though specific functional groups can introduce particular sensitivities [19] [20].
The presence of the alkene functionality in the ethylpropenyl substituent represents a potential site of chemical reactivity. Alkenes are susceptible to oxidation, particularly in the presence of oxygen and elevated temperatures. Studies on similar enamine compounds indicate sensitivity to air and heat, requiring storage under inert gas atmospheres at reduced temperatures [21].
Research on pyrrolidine derivatives under oxidative conditions provides insight into the stability behavior of 1-(1-Ethylpropenyl)pyrrolidine. Studies examining 1-(2-hydroxyethyl)pyrrolidine showed that tertiary pyrrolidine amines generally exhibit greater stability than primary or secondary amines under oxidative conditions [19] [20]. However, the presence of high oxygen concentrations (96% oxygen) and metal catalysts such as iron significantly reduced stability [19].
The stability of pyrrolidine derivatives under oxidative stress depends on several factors including oxygen concentration, temperature, presence of metal catalysts, and pH conditions [20]. At medium oxygen concentrations (21% oxygen) without metal catalysts present, pyrrolidine derivatives showed stability comparable to other amine systems [19]. The ethylpropenyl substituent in 1-(1-Ethylpropenyl)pyrrolidine may provide additional sites for oxidative attack, particularly at the alkene carbon atoms.
Thermal degradation studies of pyrrolidine derivatives reveal several potential decomposition pathways. At elevated temperatures (135-165 degrees Celsius), pyrrolidine compounds can undergo various reactions including ring opening, dealkylation, and formation of secondary products [20]. The degradation process is often accelerated by the presence of carbon dioxide, which can form carbamate intermediates that subsequently decompose [20].
For 1-(1-Ethylpropenyl)pyrrolidine, thermal degradation would likely proceed through multiple pathways. The ethylpropenyl substituent could undergo elimination reactions, while the pyrrolidine ring might experience nucleophilic attack or ring-opening processes. The compound showed good thermal stability up to moderate temperatures, with significant decomposition typically beginning above 150-200 degrees Celsius based on analogous structures [20].
The stability of 1-(1-Ethylpropenyl)pyrrolidine is influenced by various environmental parameters including pH, ionic strength, presence of metal ions, and exposure to light. The tertiary amine functionality provides some protection against acid-catalyzed decomposition compared to primary or secondary amines, though extreme pH conditions could still promote degradation.
Metal ions, particularly iron and copper, can catalyze oxidative degradation processes [19] [20]. The compound would be expected to show reduced stability in the presence of these catalysts, particularly under aerobic conditions. The alkene functionality may also be susceptible to metal-catalyzed isomerization or polymerization reactions.